
Application Notes and Protocols: Isolation of
Sequosempervirin B from Sequoia sempervirens

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sequosempervirin B

Cat. No.: B15578533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Sequosempervirin B is a norlignan compound isolated from the branches and leaves of the

coastal redwood, Sequoia sempervirens. Norlignans from this species are of increasing interest

due to their potential therapeutic applications. Extracts of Sequoia sempervirens have

demonstrated antifungal and anticancer properties.[1][2] This document provides a detailed,

representative protocol for the isolation and purification of Sequosempervirin B. Additionally, it

outlines protocols for the evaluation of its biological activities, specifically its antifungal effects

and its role as a cyclic AMP (cAMP) phosphodiesterase inhibitor.[1] The included diagrams

illustrate the experimental workflow and relevant biological signaling pathways.

Biological Activity of Sequosempervirin B
Sequosempervirin B has been identified as a compound with potential therapeutic value,

exhibiting antifungal properties and the ability to inhibit cyclic AMP (cAMP) phosphodiesterase.

[1] While extensive quantitative data for the pure compound is not widely available in the public

domain, the foundational biological activities are summarized below.

Table 1: Summary of Reported Biological Activities of Sequoia sempervirens Extracts and

Sequosempervirin B
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Compound/Ext
ract

Biological
Activity

Target/Assay
Quantitative
Data (IC50)

Reference

S. sempervirens

Acetone Extract
Antifungal Candida glabrata 15.98 µg/mL [2]

S. sempervirens

Acetone Extract

Cathepsin B

Inhibition

Proteolytic

Activity Assay
4.58 µg/mL [2]

S. sempervirens

Methanol Extract

Cathepsin B

Inhibition

Proteolytic

Activity Assay
5.49 µg/mL [2]

Sequosemperviri

n B
Antifungal

General

Antifungal

Assays

Not extensively

documented
[1]

Sequosemperviri

n B

cAMP

Phosphodiestera

se Inhibition

PDE Assay
Not extensively

documented
[1]

Agatharesinol

Acetonide (co-

isolated)

Anticancer

A549 non-small-

cell lung cancer

cell line

27.1 µM [2]

Experimental Protocols
Representative Isolation Protocol for Sequosempervirin
B
The following is a representative protocol for the isolation of Sequosempervirin B from the

branches and leaves of Sequoia sempervirens, based on the initial report of its discovery and

general phytochemical isolation techniques for norlignans.[2]

2.1.1. Plant Material Collection and Preparation

Collect fresh branches and leaves of Sequoia sempervirens.

Air-dry the plant material at room temperature in a well-ventilated area until brittle.

Grind the dried material into a coarse powder using a mechanical grinder.
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2.1.2. Extraction

Macerate the powdered plant material (e.g., 1 kg) with acetone at room temperature for 72

hours, with occasional agitation.

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

Repeat the extraction process twice more with fresh solvent.

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a

temperature not exceeding 45°C to obtain the crude acetone extract.

2.1.3. Solvent Partitioning

Suspend the crude acetone extract in a mixture of methanol and water (9:1 v/v).

Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

Collect each fraction and evaporate the solvent under reduced pressure. The norlignans,

including Sequosempervirin B, are expected to be enriched in the ethyl acetate fraction.

2.1.4. Chromatographic Purification

Silica Gel Column Chromatography:

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the

polarity (e.g., starting from 100:0 to 0:100).

Collect fractions of 20-30 mL and monitor by thin-layer chromatography (TLC) using a

suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualization under UV light

(254 nm) and/or with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).

Combine fractions with similar TLC profiles.

Sephadex LH-20 Column Chromatography:
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Further purify the fractions containing the compounds of interest on a Sephadex LH-20

column using methanol as the mobile phase to remove phenolic impurities.

Preparative High-Performance Liquid Chromatography (HPLC):

Perform final purification of the fraction containing Sequosempervirin B by preparative

HPLC on a C18 column.

Use a gradient elution system of methanol and water.

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak

corresponding to Sequosempervirin B.

Confirm the purity and identity of the isolated compound using High-Resolution Mass

Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Protocol for In Vitro Antifungal Activity Assay (Broth
Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute

(CLSI) and is suitable for determining the Minimum Inhibitory Concentration (MIC) of

Sequosempervirin B.[1]

2.2.1. Preparation of Fungal Inoculum

Culture the desired fungal strain (e.g., Candida albicans, Candida glabrata) on a suitable

agar medium (e.g., Sabouraud Dextrose Agar).

Harvest fungal colonies and suspend them in sterile saline.

Adjust the suspension to a concentration of 1 x 106 to 5 x 106 CFU/mL.

Dilute this stock suspension in RPMI 1640 medium to achieve a final testing concentration of

0.5 x 103 to 2.5 x 103 CFU/mL.

2.2.2. Microdilution Assay

Prepare a stock solution of Sequosempervirin B in a suitable solvent (e.g., DMSO).
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In a 96-well microtiter plate, perform serial two-fold dilutions of the Sequosempervirin B
stock solution with RPMI 1640 medium to achieve a range of desired concentrations.

Add 100 µL of the fungal inoculum to each well.

Include a positive control (fungal inoculum with a known antifungal agent, e.g., fluconazole),

a negative control (fungal inoculum with medium and DMSO), and a sterility control (medium

only).

Incubate the plate at 35°C for 24-48 hours.

Determine the MIC as the lowest concentration of Sequosempervirin B that causes

complete inhibition of visible fungal growth.

Protocol for cAMP Phosphodiesterase (PDE) Inhibition
Assay
This protocol provides a general method for assessing the inhibitory effect of

Sequosempervirin B on PDE activity.[1]

2.3.1. Assay Principle The assay measures the conversion of cAMP to AMP by PDE. The

amount of AMP produced is then determined, often through a coupled enzymatic reaction that

results in a colorimetric or fluorescent signal.

2.3.2. Assay Procedure

Use a commercially available PDE assay kit or prepare the necessary reagents, including a

source of PDE enzyme (e.g., bovine brain), cAMP substrate, and a detection system.

In a 96-well plate, add the PDE enzyme to a buffer solution.

Add various concentrations of Sequosempervirin B (dissolved in a suitable solvent like

DMSO) to the wells. Include a known PDE inhibitor (e.g., IBMX) as a positive control and a

vehicle control (DMSO).

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
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Initiate the reaction by adding the cAMP substrate.

Incubate at 30°C for a specified time.

Stop the reaction and proceed with the detection step as per the manufacturer's instructions

(e.g., adding a phosphatase to convert AMP to adenosine, followed by an adenosine

deaminase that generates a detectable product).

Measure the absorbance or fluorescence using a plate reader.

Calculate the percentage of PDE inhibition for each concentration of Sequosempervirin B
and determine the IC50 value.

Diagrams
Experimental Workflow and Signaling Pathways
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Caption: Experimental workflow for the isolation of Sequosempervirin B.
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Caption: The cAMP signaling pathway and the inhibitory action of Sequosempervirin B on

PDE.
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Caption: Potential mechanism of antifungal action via the Cell Wall Integrity (CWI) pathway.
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To cite this document: BenchChem. [Application Notes and Protocols: Isolation of
Sequosempervirin B from Sequoia sempervirens]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15578533#isolation-protocol-for-
sequosempervirin-b-from-sequoia-sempervirens]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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